Cycloheptyl-(tetrahydro-pyran-4-YL)-amine
Description
Introduction to Cycloheptyl-(tetrahydro-pyran-4-YL)-amine
Historical Context and Discovery
The documented history of this compound in chemical databases traces back to July 21, 2009, when it was first created in the PubChem database system. This timeline represents the formal documentation and structural characterization of the compound rather than its initial synthesis or discovery. The compound's entry into systematic chemical databases reflects the growing interest in heterocyclic amine structures during the early 21st century, particularly those incorporating tetrahydropyran rings, which have demonstrated significant utility in organic synthesis and medicinal chemistry applications.
The tetrahydropyran framework itself has deep historical roots in organic chemistry, with its systematic study dating back to the early development of heterocyclic chemistry. Tetrahydropyran, consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom, serves as a fundamental building block in numerous natural products and synthetic compounds. The combination of this established heterocyclic system with cycloheptyl groups represents a more recent development in synthetic organic chemistry, reflecting advances in ring-forming methodologies and the exploration of larger carbocyclic systems.
The most recent modification of the compound's database entry occurred on May 24, 2025, indicating continued research interest and potential new findings related to this molecular structure. This recent activity suggests ongoing investigations into the compound's properties, synthetic applications, or biological activities, though specific research developments are not detailed in the available documentation.
Nomenclature and Identification Systems
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural components. The primary IUPAC name is designated as N-cycloheptyloxan-4-amine, which utilizes the modern oxane designation for the tetrahydropyran ring system. This nomenclature approach reflects the 2013 IUPAC preference for "oxane" as the preferred name for tetrahydropyran, replacing the older "tetrahydropyran" designation in formal chemical naming.
The systematic name construction follows IUPAC guidelines by identifying the tetrahydropyran ring as the principal functional group (oxane), specifying the position of substitution (4-position), indicating the amine functionality, and designating the cycloheptyl group as the N-substituent. This naming system provides unambiguous identification of the compound's connectivity and stereochemical relationships, essential for accurate chemical communication and database searching.
Alternative IUPAC-compliant designations include "N-Cycloheptyltetrahydro-2H-pyran-4-amine," which maintains the traditional tetrahydropyran nomenclature while still conforming to systematic naming principles. This alternative reflects the transitional period in chemical nomenclature where both traditional and updated naming systems coexist in chemical literature and databases.
CAS Registry Numbers
The Chemical Abstracts Service registry number for this compound is 885280-99-9, providing a unique numerical identifier for this specific molecular structure. This CAS number serves as the primary identifier across multiple chemical databases and commercial suppliers, ensuring consistent identification regardless of naming variations or structural representation differences.
The CAS registry system assigns unique numbers to chemical substances based on their molecular structure and connectivity, making 885280-99-9 the definitive identifier for this particular compound. This number facilitates accurate searching across chemical databases, regulatory documentation, and commercial chemical catalogs. The CAS number remains constant regardless of changes in nomenclature preferences or structural representation formats, providing stability in chemical identification systems.
Documentation shows some instances where alternative CAS numbers appear in commercial listings, such as 1248097-59-7, but cross-referencing reveals this to be associated with different chemical entities. The verified and consistent CAS number across authoritative chemical databases remains 885280-99-9 for this compound.
Alternative Designations and Synonyms
This compound is known by several synonymous designations across chemical literature and databases. The compound appears under the names "this compound," "Cycloheptyl(tetrahydropyran-4-yl)amine," and "N-cycloheptyloxan-4-amine," each reflecting different formatting conventions or nomenclature preferences.
Commercial and database identifiers include various alphanumeric codes such as DTXSID40656227 (DSSTox Substance ID), MFCD08059246 (MDL number), and multiple supplier-specific product codes including AKOS009624467, SB39563, CS-0271716, FT-0693721, and EN300-166571. These identifiers facilitate tracking across different chemical supply chains and research databases.
The compound's representation in simplified molecular input line entry system format is recorded as "C1CCCC(CC1)NC2CCOCC2," providing a text-based structural description that captures the connectivity between the cycloheptyl ring and the tetrahydropyran-4-amine moiety. The International Chemical Identifier string "InChI=1S/C12H23NO/c1-2-4-6-11(5-3-1)13-12-7-9-14-10-8-12/h11-13H,1-10H2" offers another standardized representation for computational and database applications.
Classification in Chemical Taxonomy
This compound belongs to the broad category of organoheterocyclic compounds, specifically within the class of compounds containing both carbocyclic and heterocyclic ring systems. The compound's classification reflects its dual nature as both an amine-containing molecule and a heterocyclic system incorporating oxygen within the ring structure.
From a structural perspective, the compound can be classified as a tetrahydropyran derivative, positioning it within the extensive family of pyran-containing molecules that have demonstrated significant importance in natural product chemistry and synthetic applications. Tetrahydropyran rings serve as core structural elements in numerous bioactive marine natural products and medicinal compounds, establishing this compound within a pharmacologically relevant chemical space.
The cycloheptyl component places this compound within the category of molecules containing medium-sized carbocyclic rings, which present unique conformational and synthetic challenges compared to smaller ring systems. The seven-membered ring system contributes to the compound's three-dimensional structure and influences its physical properties and potential biological interactions.
The compound's secondary amine functionality positions it within the broader category of nitrogen-containing organic molecules, specifically those where the nitrogen atom connects two carbon-containing substituents. This classification has implications for the compound's chemical reactivity, particularly its potential to participate in typical amine reactions such as acylation, alkylation, and coordination chemistry.
Within the context of heterocyclic chemistry, the tetrahydropyran moiety classifies this compound among the saturated oxygen heterocycles, distinguishing it from aromatic pyran systems or unsaturated dihydropyran derivatives. This saturation pattern influences the compound's conformational flexibility and chemical stability, characteristics that are important for both synthetic applications and potential biological activities.
Structure
2D Structure
Properties
IUPAC Name |
N-cycloheptyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-4-6-11(5-3-1)13-12-7-9-14-10-8-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBOOGSXSYKLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656227 | |
| Record name | N-Cycloheptyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-99-9 | |
| Record name | N-Cycloheptyltetrahydro-2H-pyran-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cycloheptyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cycloheptyl-(tetrahydro-pyran-4-YL)-amine is a cyclic amine compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by a cycloheptyl group attached to a tetrahydro-pyran moiety, suggests various interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 193.31 g/mol
The compound features a seven-membered cycloheptyl ring and a six-membered tetrahydropyran ring, which may influence its biological interactions and pharmacological properties.
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various biological pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For example, compounds in the 4PP series have shown activity against Mycobacterium tuberculosis, targeting essential pathways such as MmpL3 . While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.
Cytotoxicity and Selectivity
Research into the cytotoxic effects of similar compounds has revealed varying degrees of selectivity towards cancer cell lines. For instance, modifications to the tetrahydropyran structure can enhance cell permeability while maintaining low toxicity levels . Such findings indicate that this compound may also possess selective cytotoxic properties that warrant further exploration.
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in identifying the biological activity of compounds related to this compound. For example, modifications to the tetrahydropyran moiety can significantly alter the compound's potency against various targets . Table 1 summarizes findings from SAR studies involving related compounds:
| Compound Name | MIC (µM) | Structural Features | Comments |
|---|---|---|---|
| 4PP-1 | 6.3 | Piperidinyl moiety | Initial hit with moderate activity |
| 4PP-2 | 2.0 | p-tert-butylphenyl | Improved activity due to structural modification |
| 4PP-24 | 2.8 | Tetrahydropyran | Active against M. tuberculosis |
Pharmacological Applications
The potential applications of this compound span various fields, including medicinal chemistry and drug development. Its ability to interact with biological targets suggests it could be developed for treating infections or as part of a therapeutic regimen for cancer.
Scientific Research Applications
Medicinal Chemistry
CHTA has shown promise in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases, including:
- Antimicrobial Activity: Research indicates that compounds similar to CHTA can inhibit the growth of pathogens such as Mycobacterium tuberculosis. A structure-activity relationship (SAR) study revealed that modifications to the tetrahydro-pyran moiety can improve potency against bacterial strains .
- Neurological Disorders: CHTA serves as a building block for synthesizing drugs targeting neurological conditions. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for disorders like Alzheimer's and Parkinson's disease.
Organic Synthesis
In organic chemistry, CHTA is utilized as an intermediate in the synthesis of complex molecules. Its reactivity allows chemists to construct diverse chemical architectures, facilitating advancements in synthetic methodologies.
Polymer Chemistry
CHTA can be incorporated into polymer matrices to enhance material properties, such as flexibility and durability. This application is particularly relevant in the creation of specialty polymers used in coatings and adhesives.
Case Study 1: Antimicrobial Development
A study focused on the synthesis of analogs of CHTA demonstrated its potential as an antimicrobial agent. The research involved testing various derivatives against M. tuberculosis, with some analogs exhibiting minimum inhibitory concentrations (MIC) as low as 2 µM . This highlights the compound's potential in drug development pipelines targeting resistant bacterial strains.
Case Study 2: Neurological Drug Design
Research into CHTA's derivatives has shown promising results in enhancing neuroprotective effects. Modifications to the tetrahydro-pyran group have led to compounds that demonstrate significant activity in preclinical models of neurodegeneration .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group acts as a nucleophile, enabling substitution reactions with electrophilic reagents.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides, NaH, THF, 60°C | N-Alkylated derivatives | 75–85% | |
| Acylation | Acetyl chloride, RT | N-Acetylated product | 90% |
Mechanistic Insight :
-
The lone pair on the nitrogen attacks electrophiles (e.g., alkyl halides), forming substituted amines. Steric hindrance from the cycloheptyl group may reduce reaction rates compared to less bulky amines.
Oxidation Reactions
The amine undergoes oxidation to form nitroso or ketone derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C | Cycloheptyl-(tetrahydro-pyran-4-YL)-ketone | High | |
| CrO₃ | H₂SO₄, 50°C | Nitroso intermediate | Moderate |
Key Observation :
-
Oxidation to ketones is favored under strong acidic conditions, while nitroso derivatives form under milder oxidation .
Cyclization and Ring-Opening Reactions
The tetrahydropyran moiety participates in ring-opening and re-cyclization processes.
| Reaction | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl (conc.), reflux | Cycloheptylamine + Diol | 65% | |
| Prins cyclization | Phosphomolybdic acid, H₂O | Bicyclic ether derivatives | 88% |
Mechanistic Pathway :
-
Hydrolysis proceeds via protonation of the oxygen in the tetrahydropyran ring, followed by nucleophilic attack by water .
-
Prins cyclization involves aldehyde activation and successive ring formation .
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s amine group facilitates hydrogen bonding with enzymes, as suggested by structural analogs .
| Target | Proposed Interaction | Potential Application | Reference |
|---|---|---|---|
| Serine proteases | Hydrogen bonding via NH group | Enzyme inhibition | |
| GPCRs | Hydrophobic cyclooctyl interaction | Neurotransmitter modulation |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Alkyl-Substituted Tetrahydro-pyran-4-yl Amines
Compounds with smaller alkyl groups (e.g., methyl, ethyl, isopropyl) on the tetrahydro-pyran-4-amine scaffold exhibit distinct physicochemical profiles:
*Calculated based on analogous structures.
Key Observations :
Cycloalkyl and Aryl-Substituted Analogs
N-Cyclopropyltetrahydro-2H-pyran-4-amine
- Molecular Formula: C₈H₁₅NO
- Properties : Boiling point 219°C, density 1.01 g/cm³, low vapor pressure (0.122 mmHg at 25°C) .
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine
- Molecular Formula: C₁₁H₁₄ClNO
N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
- Molecular Formula : C₂₆H₃₈N₂O₂
- Properties : Complex structure with a cyclopentyl core; molecular weight 411.1 g/mol. Demonstrated utility in targeted drug delivery due to its conformational rigidity .
Preparation Methods
Starting Material Preparation: Tetrahydro-2H-pyran-4-ylmethanol
Tetrahydro-2H-pyran-4-ylmethanol is commonly prepared from ethyl tetrahydropyran-4-carboxylate through reduction. The typical reducing agent is lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent at low temperature (0°C), which selectively reduces the ester to the corresponding alcohol without ring opening.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | LiAlH4 in THF, 0°C | Conversion of ester to alcohol |
| Work-up | Quenching with water, extraction | Isolation of tetrahydro-2H-pyran-4-ylmethanol |
This intermediate is crucial for subsequent amination steps.
Purification
Post-reaction mixtures are purified by:
- Distillation: To remove low-boiling impurities.
- Recrystallization: To enhance purity.
- Chromatography: Silica gel column chromatography using ethyl acetate-hexane mixtures is common for isolating pure amine products.
Reaction Mechanisms and Chemical Analysis
- Reduction of ester to alcohol: Hydride transfer from LiAlH4 to carbonyl carbon.
- Oxidation of alcohol to aldehyde: Using Dess-Martin periodinane or other mild oxidants.
- Reductive amination: Formation of imine intermediate followed by hydride reduction to amine.
- Nucleophilic substitution: Amine attacks electrophilic carbon bearing leaving group on tetrahydropyran ring.
These mechanisms ensure the preservation of the tetrahydropyran ring and selective functionalization at the 4-position.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction | LiAlH4, THF, 0°C | 85-90 | Ester to alcohol conversion |
| 2 | Oxidation | Dess-Martin periodinane, room temp | 80-85 | Alcohol to aldehyde |
| 3 | Reductive Amination | Cycloheptylamine, NaBH(OAc)3, AcOH, RT | 75-88 | Formation of amine linkage |
| 4 | Purification | Distillation, recrystallization, chromatography | — | Achieves >98% purity |
Research Findings and Industrial Considerations
- Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly impacts yield and purity.
- Industrial synthesis may use continuous flow reactors for better control and scalability.
- The compound's stability under various reaction conditions has been validated, allowing for flexible synthetic routes.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity post-synthesis.
Comparative Notes on Related Compounds
Cycloheptyl-(tetrahydro-pyran-4-yl)-amine shares synthetic similarities with cyclohexyl analogues, but the larger cycloheptyl ring may require slight modifications in reaction times or temperatures to accommodate steric effects.
Q & A
Q. What are the standard synthetic routes for Cycloheptyl-(tetrahydro-pyran-4-yl)-amine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, cycloheptylamine derivatives are often prepared by reacting cycloheptyl halides with tetrahydro-pyran-4-ylamine precursors under inert conditions. Key intermediates (e.g., nitrobenzenesulfonyl-piperazine derivatives) are characterized via -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity . Reaction optimization may include temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., THF or DCM for polar aprotic conditions) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopic methods : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected ), while -NMR identifies proton environments (e.g., cycloheptyl CH signals at δ 1.4–1.8 ppm and pyran oxygen coupling patterns) .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >98% purity .
Q. How is this compound typically handled to ensure stability and safety?
Store under nitrogen at –20°C to prevent oxidation. Use PPE (gloves, goggles) due to amine reactivity and potential respiratory irritation. Waste disposal follows institutional guidelines for organic amines, with neutralization prior to incineration .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing by-products?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for reductive amination) improve efficiency. For example, hydrogenation at 50 psi H increases yield from 60% to 85% compared to stoichiometric reductants .
- By-product analysis : LC-MS identifies impurities like unreacted cycloheptyl bromide or dimerization products. Adjusting stoichiometry (1.2:1 amine:halide ratio) reduces residual starting material .
Q. What computational approaches are used to predict the reactivity of this compound in biological systems?
Density functional theory (DFT) models assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like cytochrome P450 enzymes, with validation via SPR (surface plasmon resonance) assays .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Dose-response studies : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects. For example, antifungal activity against Candida albicans may plateau at 50 µM due to membrane saturation .
- Structural analogs : Compare with N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS 211814-16-3) to isolate steric vs. electronic contributions. Substituent variations (e.g., cyclohexyl vs. cycloheptyl) alter logP and target engagement .
Q. What strategies mitigate steric hindrance in this compound during coupling reactions?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during Suzuki-Miyaura cross-coupling. Deprotection with TFA restores reactivity without side reactions .
- Solvent effects : Polar solvents (DMF or DMSO) enhance solubility of bulky intermediates, reducing aggregation during peptide bond formation .
Methodological Guidance
Q. How are stability studies designed for this compound under physiological conditions?
Conduct accelerated degradation tests in PBS (pH 7.4, 37°C) over 72 hours. Monitor via UPLC-MS for hydrolysis products (e.g., tetrahydropyran ring-opening). Include antioxidants (0.1% BHT) if degradation exceeds 10% .
Q. What protocols validate the absence of genotoxicity in this compound derivatives?
- Ames test : Use Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation.
- Comet assay : Treat human hepatocytes (HepG2) at IC concentrations; measure DNA strand breaks via electrophoresis .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
Compare experimental (shake-flask method) vs. computational (ChemAxon) logP values. For example, experimental logP = 2.3 vs. predicted 2.1. Adjust calculations using fragment-based methods (e.g., Moriguchi’s model) to account for cycloheptyl hydrophobicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
